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Introduction
Osimertinib, marketed under the trade name Tagrisso®, is a third-generation, oral, irreversible

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by

AstraZeneca.[1][2] It is specifically designed to target both EGFR-sensitizing mutations (such

as exon 19 deletions and L858R mutations) and the T790M resistance mutation, which is a

common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

Furthermore, Osimertinib shows significantly less activity against wild-type EGFR, which

contributes to a more favorable toxicity profile compared to earlier-generation TKIs.[1][3][5] This

document provides a comprehensive overview of the structural analysis, chemical properties,

and mechanism of action of Osimertinib, along with detailed experimental protocols relevant to

its study.

Structural Analysis
Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical name is N-(2-{2-

dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide.[6] The molecule's structure is key to its mechanism of action,

featuring a reactive acrylamide group that forms a covalent bond with a cysteine residue in the

ATP-binding site of mutant EGFR.
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The crystal structure of Osimertinib mesylate (Form B) has been determined, crystallizing in the

P-1 space group.[7] This structural information is critical for understanding its interaction with

the EGFR kinase domain and for the rational design of next-generation inhibitors.

Chemical Structure
IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-

indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Chemical Formula (Free Base): C₂₈H₃₃N₇O₂[6]

Molecular Weight (Free Base): 499.61 g/mol [8]

Chemical Formula (Mesylate Salt): C₂₈H₃₃N₇O₂·CH₄O₃S[6]

Molecular Weight (Mesylate Salt): 595.71 g/mol [6]

CAS Number: 1421373-65-0 (Osimertinib), 1421373-66-1 (Osimertinib mesylate)

Chemical and Physical Properties
The physicochemical properties of Osimertinib influence its absorption, distribution,

metabolism, and excretion (ADME) profile. It is administered as a mesylate salt to improve its

solubility and bioavailability.
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Property Value Reference

Physical State Crystalline solid

Solubility
Slightly soluble in water (3.1

mg/mL at 37°C)

pKa
9.5 (aliphatic amine), 4.4

(aniline)

Melting Point
Not specified in the provided

results

LogP
Not specified in the provided

results

Plasma Protein Binding ~95% [1]

Volume of Distribution (Vd) 918 L [1]

Half-life Approximately 48 hours [1]

Metabolism
Primarily via CYP3A4 and

CYP3A5
[1][6]

Elimination

Primarily through feces (68%)

and to a lesser extent in urine

(14%)

[1]

Mechanism of Action and Signaling Pathways
Osimertinib is a tyrosine kinase inhibitor that selectively and irreversibly binds to mutant forms

of EGFR.[1][9] The key to its irreversible inhibition is the covalent bond it forms with the

cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][9] This action

blocks the downstream signaling pathways that are crucial for cancer cell proliferation and

survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

A significant advantage of Osimertinib is its high potency against EGFR harboring the T790M

"gatekeeper" mutation, which confers resistance to earlier EGFR inhibitors, while having a

much lower affinity for wild-type EGFR.[1][3][5] This selectivity minimizes off-target effects and

associated toxicities.
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Visualizing the Osimertinib Signaling Pathway
The following diagram illustrates the mechanism of action of Osimertinib in inhibiting EGFR

signaling.
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Caption: Osimertinib covalently binds to mutant EGFR, blocking downstream signaling

pathways.

Experimental Protocols
This section details common methodologies used in the preclinical evaluation of Osimertinib.

Synthesis of Osimertinib
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The synthesis of Osimertinib is a multi-step process. While several routes have been

described, a common approach involves the coupling of key intermediates.[10][11]

Objective: To synthesize Osimertinib.

Materials:

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-

2-yl)-2-nitrobenzene-1,4-diamine

Acryloyl chloride

Appropriate solvents (e.g., dichloromethane)

Base (e.g., triethylamine)

Procedure:

Reduction of the Nitro Group: The nitro-substituted intermediate is reduced to the

corresponding aniline. This is a critical step to introduce the amine that will be acylated.

Acylation: The resulting aniline is reacted with acryloyl chloride in the presence of a base.

This step introduces the reactive acrylamide "warhead" that is essential for the covalent

binding to EGFR.

Purification: The final product, Osimertinib, is purified using techniques such as column

chromatography or recrystallization to achieve high purity.[10]

Note: The synthesis involves hazardous materials and should be performed by trained

chemists in a suitable laboratory environment with appropriate safety precautions.

In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of Osimertinib against various forms of

EGFR.

Objective: To measure the IC₅₀ of Osimertinib against wild-type and mutant EGFR.
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Materials:

Recombinant human EGFR (wild-type, L858R/T790M, etc.)

ATP

Poly(Glu, Tyr) 4:1 substrate

Osimertinib (serially diluted)

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Preparation: Prepare serial dilutions of Osimertinib in DMSO.

Reaction Setup: In a 384-well plate, add the EGFR enzyme, the substrate, and the serially

diluted Osimertinib.[8]

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a

specified time (e.g., 60 minutes).

Detection: Stop the reaction and measure the amount of ADP produced using a

luminescence-based detection reagent.

Data Analysis: Plot the kinase activity against the logarithm of the Osimertinib concentration.

The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Expected Results: Osimertinib is expected to show potent inhibition of mutant EGFR (e.g.,

L858R/T790M) with IC₅₀ values in the low nanomolar range, while being significantly less

potent against wild-type EGFR.[8]

Cell Proliferation Assay
This assay assesses the effect of Osimertinib on the growth of cancer cell lines.
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Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Osimertinib in

EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.

Materials:

NSCLC cell lines (e.g., H1975 for L858R/T790M mutation, PC9 for exon 19 deletion)[12][13]

Cell culture medium and supplements

Osimertinib

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

96-well plates

Procedure:

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to

adhere overnight.[8]

Treatment: Treat the cells with a range of concentrations of Osimertinib. Include a vehicle

control (e.g., DMSO).

Incubation: Incubate the plates for a period of 72 hours.

Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or

luminescence) according to the manufacturer's instructions.

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the

logarithm of the Osimertinib concentration. Calculate the GI₅₀ value.

Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a kinase

inhibitor like Osimertinib.
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Caption: A typical preclinical evaluation workflow for a targeted cancer therapy.
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Conclusion
Osimertinib represents a significant advancement in the targeted treatment of EGFR-mutated

non-small cell lung cancer. Its unique structural features enable potent and selective inhibition

of the key driver mutations, including the T790M resistance mutation, leading to improved

clinical outcomes. The detailed understanding of its chemical properties, mechanism of action,

and the application of robust experimental protocols are fundamental to its successful

development and ongoing research into overcoming subsequent resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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